molecular formula C30H41NO4 B1668203 Cafamycin CAS No. 112303-17-0

Cafamycin

Cat. No.: B1668203
CAS No.: 112303-17-0
M. Wt: 479.6 g/mol
InChI Key: XINFXFISYDXMAU-WIXGUGHWSA-N
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Description

Cafamycin is a novel polyether antibiotic that exhibits significant activity against gram-positive bacteria, including Staphylococcus aureus. It also demonstrates insecticidal and antiprotozoal activities. This compound is isolated from the culture fluid of Streptomyces species, an organism known for producing the anthracycline antibiotic galtamycin .

Scientific Research Applications

Cafamycin has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying polyether antibiotics and their chemical properties.

    Biology: Investigated for its antibacterial, insecticidal, and antiprotozoal activities.

    Medicine: Explored for its potential use in treating infections caused by gram-positive bacteria, including drug-resistant strains.

    Industry: Utilized in the development of new antibiotics and insecticides

Mechanism of Action

Cephamycins are bactericidal beta-lactam antibiotics . They inhibit enzymes in the cell wall of susceptible bacteria, disrupting cell wall synthesis .

Future Directions

The purification process of cephamycin C is not well reported in the literature . A detailed study is necessary to produce, isolate, and characterize cephamycin C . By this means, the pure compound can be obtained in the form of its salt . The latest successful technologies for cephamycin degradation/removal discussed in this review will help researchers for a better understanding of the nature and persistence of cephamycins in the environment along with the risks associated with their existence .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cafamycin is produced through fermentation processes involving Streptomyces species. The fermentation parameters, such as substrate concentration, moisture content, potassium dihydrogen phosphate, inoculum size, and ammonium oxalate, are optimized to maximize yield . The fermentation liquid undergoes pretreatment, adsorbent resin chromatography, and reverse phase silica gel column chromatography to purify this compound .

Industrial Production Methods: Industrial production of this compound involves solid-state fermentation using Streptomyces clavuligerus, Streptomyces cattleya, and Nocardia lactamdurans. The optimized conditions yield a significant amount of this compound, which is then purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Cafamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its antibacterial properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols.

Major Products Formed: The major products formed from these reactions include modified this compound derivatives with enhanced antibacterial activity and stability .

Comparison with Similar Compounds

Properties

IUPAC Name

(2R)-2-[(5S,6R)-6-[(3E,5E)-6-[(3aR,4S,5R,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41NO4/c1-4-20(29-19(3)14-17-26(35-29)23(5-2)30(33)34)9-6-11-22-16-15-21-10-7-12-24(21)27(22)28(32)25-13-8-18-31-25/h6,8-9,11,13,15-16,18-19,21-24,26-27,29,31H,4-5,7,10,12,14,17H2,1-3H3,(H,33,34)/b11-6+,20-9+/t19-,21-,22-,23+,24+,26?,27+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINFXFISYDXMAU-JMSKQREWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCC(C(O1)C(=CC=CC2C=CC3CCCC3C2C(=O)C4=CC=CN4)CC)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1CC[C@@H]([C@@H](O1)/C(=C/C=C/[C@H]2C=C[C@@H]3CCC[C@H]3[C@@H]2C(=O)C4=CC=CN4)/CC)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112303-17-0
Record name Cafamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112303170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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